molecular formula C21H25ClN2O3 B2491940 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034366-41-9

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2491940
CAS No.: 2034366-41-9
M. Wt: 388.89
InChI Key: PRHWRNSDTIYRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 388.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

  • Microwave Assisted Synthesis: A study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine derivatives, similar to the compound , demonstrating its application in efficient and rapid chemical synthesis (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Antibacterial Activity: The same research indicated that these synthesized compounds, including piperidine analogs, showed promising antibacterial activity, suggesting potential applications in antimicrobial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis, Characterization, and Bioactivity

  • Synthesis and Spectroscopic Characterization: Govindhan et al. (2017) reported on the synthesis and characterization of a compound structurally related to the target molecule, highlighting the importance of detailed structural analysis in drug development (Govindhan et al., 2017).
  • Bioactivity Analysis: This study also examined the bioactivity of the synthesized compound, including cytotoxicity evaluations and molecular docking studies, which are crucial for understanding the therapeutic potential of new molecules (Govindhan et al., 2017).

Theoretical and Crystallographic Studies

  • Theoretical Study on Geometry and Vibration: Song et al. (2008) conducted a theoretical study on a related compound, focusing on its geometry and vibration characteristics, which aids in understanding the physical and chemical properties of such molecules (Song et al., 2008).
  • Crystal Structure Analysis: The crystal structure of related compounds has been analyzed to understand the molecular interactions and stability, as seen in the work of Zheng, Cui, and Rao (2014), which is essential for pharmaceutical formulation and design (Zheng, Cui, & Rao, 2014).

Wound-Healing Potential and Antileukemic Activity

  • In Vivo Wound-Healing Potential: Vinaya et al. (2009) evaluated the in vivo wound-healing potential of ethanone derivatives, which sheds light on the therapeutic applications of such compounds in tissue regeneration and healing (Vinaya et al., 2009).
  • Antileukemic Activity: Another study by Vinaya et al. (2012) explored the antileukemic activity of similar ethanone derivatives, contributing to the understanding of their potential in cancer therapy (Vinaya et al., 2012).

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-15(2)16-3-5-17(6-4-16)26-14-21(25)24-11-8-18(9-12-24)27-20-7-10-23-13-19(20)22/h3-7,10,13,15,18H,8-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHWRNSDTIYRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.